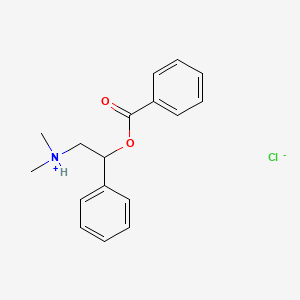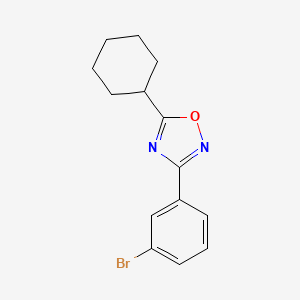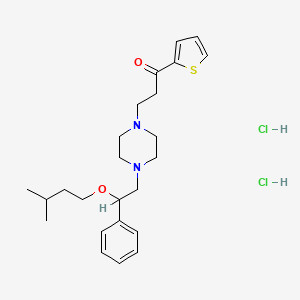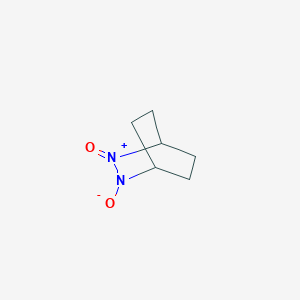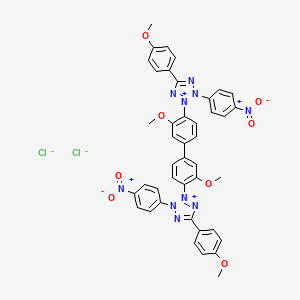
5'-Tbdms-2,3'-anhydro-2'-deoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Tbdms-2,3’-anhydro-2’-deoxyuridine is a synthetic nucleoside analog It is characterized by the presence of a tert-butyldimethylsilyl (Tbdms) protecting group at the 5’ position and an anhydro linkage between the 2’ and 3’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Tbdms-2,3’-anhydro-2’-deoxyuridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of a uridine derivative using tert-butyldimethylsilyl chloride (Tbdms-Cl) in the presence of a base such as imidazole. This is followed by the formation of the anhydro linkage through intramolecular cyclization under acidic or basic conditions.
Industrial Production Methods
While specific industrial production methods for 5’-Tbdms-2,3’-anhydro-2’-deoxyuridine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
5’-Tbdms-2,3’-anhydro-2’-deoxyuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the anhydro linkage or other parts of the molecule.
Substitution: Nucleophilic substitution reactions can occur at the 5’ position or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected or modified nucleosides.
Aplicaciones Científicas De Investigación
5’-Tbdms-2,3’-anhydro-2’-deoxyuridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in DNA and RNA research, particularly in understanding nucleic acid interactions and modifications.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 5’-Tbdms-2,3’-anhydro-2’-deoxyuridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The presence of the anhydro linkage and the Tbdms group can disrupt base pairing and nucleic acid stability, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes involved in nucleic acid synthesis and repair.
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyuridine: A naturally occurring nucleoside that lacks the Tbdms and anhydro modifications.
5’-Tbdms-2’-deoxyuridine: Similar to 5’-Tbdms-2,3’-anhydro-2’-deoxyuridine but without the anhydro linkage.
2’,3’-Anhydro-2’-deoxyuridine: Lacks the Tbdms protecting group but has the anhydro linkage.
Uniqueness
5’-Tbdms-2,3’-anhydro-2’-deoxyuridine is unique due to the combination of the Tbdms protecting group and the anhydro linkage. This dual modification imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C15H24N2O4Si |
|---|---|
Peso molecular |
324.45 g/mol |
Nombre IUPAC |
(1R,9R)-10-[[tert-butyl(dimethyl)silyl]oxymethyl]-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one |
InChI |
InChI=1S/C15H24N2O4Si/c1-15(2,3)22(4,5)19-9-11-10-8-13(20-11)17-7-6-12(18)16-14(17)21-10/h6-7,10-11,13H,8-9H2,1-5H3/t10-,11?,13-/m1/s1 |
Clave InChI |
GRCMIIHREXFDGU-IAUSTGCCSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OCC1[C@H]2C[C@@H](O1)N3C=CC(=O)N=C3O2 |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1C2CC(O1)N3C=CC(=O)N=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


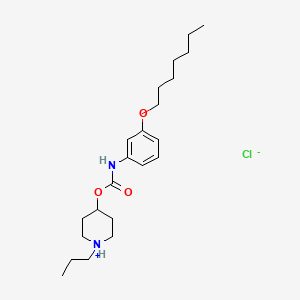

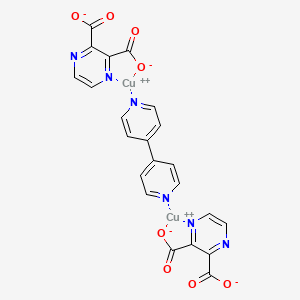
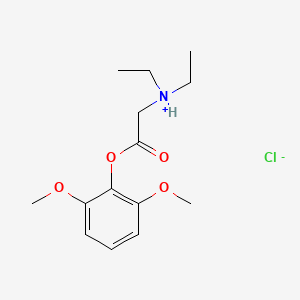
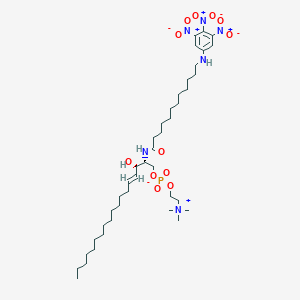
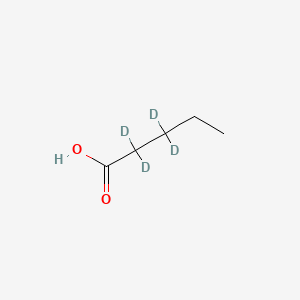
![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)
